molecular formula C14H18N2O2S B382352 N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305372-91-2

N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B382352
CAS No.: 305372-91-2
M. Wt: 278.37g/mol
InChI Key: LZEZAIUIPMRURB-UHFFFAOYSA-N
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Description

“N-butyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C14H18N2O2S . It is a derivative of 2H-1,4-Benzothiazine .


Molecular Structure Analysis

The molecular weight of “this compound” is 278.37 . The exact structure would require more specific information or a detailed analysis which is beyond my current capabilities.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (278.37) and molecular formula (C14H18N2O2S) . Detailed properties like melting point, boiling point, and density are not available in the sources I found.

Properties

IUPAC Name

N-butyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-2-3-8-15-13(17)9-12-14(18)16-10-6-4-5-7-11(10)19-12/h4-7,12H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEZAIUIPMRURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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